苯酚,2,4,5-三溴-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

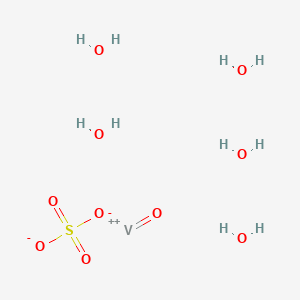

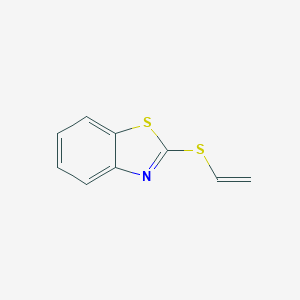

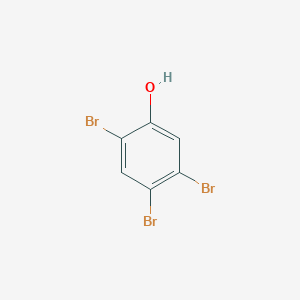

Phenol, 2,4,5-tribromo- is a brominated derivative of phenol . It has a molecular formula of C6H3Br3O and an average mass of 330.799 Da .

Synthesis Analysis

While specific synthesis methods for Phenol, 2,4,5-tribromo- were not found, phenolic compounds in general can be synthesized through various methods. Some of these methods include condensation with sugar precursors . More research would be needed to find specific synthesis methods for Phenol, 2,4,5-tribromo-.Molecular Structure Analysis

The molecular structure of Phenol, 2,4,5-tribromo- consists of a phenol moiety with three bromine atoms attached. The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

Phenol, 2,4,5-tribromo- has a molecular weight of 330.799 . More specific physical and chemical properties were not found in the search results.科学研究应用

Brominated Flame Retardant

2,4,5-Tribromophenol is widely used as a brominated flame retardant . It helps to reduce the flammability of materials, making it a crucial component in many industrial applications.

Wood Antifungal Agent

This compound also serves as a wood antifungal agent . It helps to protect wood from fungal decay, thereby extending the lifespan of wooden structures and products.

Precursor for Other Brominated Flame Retardants

2,4,5-Tribromophenol is used as a precursor for other brominated flame retardants . This means it is used in the synthesis of other flame retardants, expanding its impact in the industry.

Environmental Contaminant Detection

Due to its wide use and environmental persistence, 2,4,5-Tribromophenol is often detected in environmental matrices and biota, including human breast milk, placenta, and serum . This makes it a useful marker for environmental contamination and human exposure to brominated compounds.

Sensitive Sensing Material

2,4,5-Tribromophenol can be used in the creation of sensitive sensing materials . For example, it has been used in the development of a molecularly imprinted nanofiber film for the efficient and facile imprinting sensor of 2,4,6-tribromophenol .

Pharmacokinetics Research

The disposition and kinetics of 2,4,5-Tribromophenol have been studied in rodents . This research helps to understand how the compound is absorbed, distributed, metabolized, and excreted in the body, which is crucial for assessing its potential health impacts.

安全和危害

作用机制

Target of Action

2,4,5-Tribromophenol, also known as Phenol, 2,4,5-tribromo-, is a brominated derivative of phenol It’s known that brominated phenols can interact with various biological molecules due to their structural similarity to phenol, a common structural motif in many bioactive compounds .

Mode of Action

It’s known that brominated phenols can undergo various reactions in biological systems, including debromination, hydroxylation, and methylation . These reactions can alter the function of the target molecules and lead to changes in cellular processes .

Biochemical Pathways

It’s known that the compound can be metabolized by microorganisms, leading to the formation of various transformation products . These products can affect different biochemical pathways, potentially leading to downstream effects such as the production of toxic compounds .

Pharmacokinetics

Studies on the related compound 2,4,6-tribromophenol suggest that it is rapidly excreted primarily via urine, with a significant portion of the dose recovered after 24 hours

Result of Action

It’s known that brominated phenols can have various biological effects, including cytotoxicity and endocrine disruption

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4,5-Tribromophenol. For example, the compound’s transformation and degradation can be influenced by factors such as pH, temperature, and the presence of other chemicals . Additionally, the compound’s bioavailability and toxicity can be affected by its concentration in the environment and the presence of other pollutants .

属性

IUPAC Name |

2,4,5-tribromophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUSKKJATQFMBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162600 |

Source

|

| Record name | Phenol, 2,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14401-61-7 |

Source

|

| Record name | Phenol, 2,4,5-tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014401617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How is 2,4,5-Tribromophenol formed in living organisms?

A1: 2,4,5-Tribromophenol is primarily formed as a metabolite of BDE-99, a type of PBDE. Research has shown that the cytochrome P450 enzyme, specifically CYP2B6, plays a key role in the oxidative metabolism of BDE-99 in human liver microsomes, leading to the formation of 2,4,5-TBP alongside other hydroxylated metabolites. [] This metabolic pathway has also been observed in animal models. []

Q2: What are the excretion pathways of 2,4,5-Tribromophenol in rats?

A2: Studies in rats have shown that following the metabolism of BDE-99, 2,4,5-TBP is found in various excreta. It's detected in urine, primarily as 2,4,5-tribromophenol and its glucuronide and sulfate conjugates. [] Additionally, 2,4,5-TBP is also identified in feces. [] This suggests multiple excretion pathways for this metabolite.

Q3: Besides being a metabolite, is there evidence of 2,4,5-Tribromophenol being formed through any other mechanisms?

A3: While primarily discussed as a BDE-99 metabolite, there's research exploring the formation of polybrominated dibenzo-p-dioxins/furans (PBDD/Fs) from bromophenols. One study utilizes quantum chemical calculations and direct dynamic studies to investigate the gas-phase formation of PBDD/Fs from precursors, including 2,4,5-tribromophenol and 3,4-dibromophenol. [] This suggests potential pathways for 2,4,5-TBP to be involved in the formation of other environmental contaminants.

Q4: Are there significant differences in how various species metabolize BDE-99 and consequently produce 2,4,5-Tribromophenol?

A4: Yes, research indicates interspecies differences in BDE-99 metabolism. Studies comparing rats and mice show that mice excrete a larger proportion of the BDE-99 dose in urine and less in feces compared to rats. [] This suggests differences in metabolic pathways and excretion mechanisms between these species, potentially influencing the levels of 2,4,5-TBP produced.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)